An In-depth Technical Guide to the Trifunctional Thiol-Reactive Crosslinker: Tris(2-maleimidoethyl)amine
An In-depth Technical Guide to the Trifunctional Thiol-Reactive Crosslinker: Tris(2-maleimidoethyl)amine
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Tris-(2-methanethiosulfonylethyl)amine" is not a commercially available or widely documented chemical. This guide focuses on a functionally equivalent and commonly used alternative, Tris(2-maleimidoethyl)amine , a trifunctional thiol-reactive crosslinking agent. The principles of reactivity and application described herein are foundational to the field of bioconjugation and are broadly applicable to trifunctional thiol-reactive reagents.
Executive Summary
Tris(2-maleimidoethyl)amine, also known as TMEA, is a trifunctional crosslinking agent designed for the covalent conjugation of molecules containing sulfhydryl (-SH) groups. Its unique tripodal structure, originating from a central tertiary amine, allows for the simultaneous linkage of up to three thiol-containing molecules. This capability is invaluable for creating complex, well-defined biomolecular architectures. The high specificity of the maleimide (B117702) groups for thiols under physiological conditions (pH 6.5-7.5) makes TMEA a powerful tool in protein chemistry, drug delivery, and materials science.[1][2][3] This document provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed experimental protocols for its application.
Core Chemical Properties
Tris(2-maleimidoethyl)amine is a solid compound whose reactivity is centered on its three maleimide functional groups. These groups readily undergo a Michael addition reaction with the sulfhydryl group of cysteine residues in proteins and peptides.[1][4]
Physical and Chemical Data
The key quantitative properties of Tris(2-maleimidoethyl)amine are summarized below for easy reference.
| Property | Value | Source(s) |
| Synonyms | TMEA, Mal-3 | [5] |
| Molecular Formula | C₁₈H₁₈N₄O₆ | [3][6] |
| Molecular Weight | 386.36 g/mol | [3][5][6] |
| CAS Number | 139112-38-2 | [2][3][6] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 122 - 123 °C | [3] |
| Spacer Arm Length | 10.3 Å | [7] |
| pKa (Predicted) | 6.37 ± 0.50 | [6] |
| Solubility | Soluble in DMF, DMSO; Insoluble in water | [2] |
| Reactive Group | Maleimide | [8][9] |
| Reactive Toward | Sulfhydryl (-SH) groups | [8][9] |
Stability and Storage
Proper handling and storage are critical to maintain the reactivity of TMEA. The maleimide groups are susceptible to hydrolysis, especially at pH values above 7.5.[10]
| Condition | Recommendation | Rationale | Source(s) |
| Storage Temperature | 2°C - 8°C | To slow degradation processes. | [5][8] |
| Atmosphere | Keep dry, protected from moisture. | Prevents hydrolysis of the maleimide ring, which renders it unreactive to thiols. | [2][8][10] |
| Shelf Life | Guaranteed for 12 months from shipment if stored as recommended. | Ensures functionality for experimental use. | [11] |
Reaction Mechanism and Pathways
The primary utility of Tris(2-maleimidoethyl)amine lies in its specific and efficient reaction with thiols. This "click" chemistry reaction is a cornerstone of modern bioconjugation.[10]
Thiol-Maleimide Michael Addition
The conjugation chemistry is a Michael addition reaction. The thiol, acting as a nucleophile (specifically, the thiolate anion), attacks one of the carbon atoms of the maleimide's double bond. This reaction is highly efficient and forms a stable, covalent thioether bond. The optimal pH range for this reaction is between 6.5 and 7.5, where the thiol is sufficiently nucleophilic, but competing reactions with amines (which are protonated and less reactive) are minimized.[1][10] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[10]
Caption: Mechanism of Thiol-Maleimide Conjugation.
Potential Side Reactions and Stability of Conjugate
While the thioether bond is generally stable, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is a crucial consideration for in vivo applications, such as antibody-drug conjugates (ADCs), where linker stability is paramount.[10] Additionally, if the maleimide is conjugated to an N-terminal cysteine, a side reaction can lead to a thiazine (B8601807) rearrangement, altering the structure of the linkage.[4] Hydrolysis of the maleimide ring can also occur, particularly at higher pH, which inactivates the reagent.[10]
Experimental Protocols
The following protocols provide a general framework for the use of Tris(2-maleimidoethyl)amine in bioconjugation applications. Optimization is recommended for each specific system.
General Protocol for Protein Crosslinking
This protocol outlines the basic steps for conjugating thiol-containing proteins or other molecules using TMEA.
Materials:
-
Protein(s) with accessible cysteine residues.
-
Tris(2-maleimidoethyl)amine (TMEA).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5. Crucially, avoid amine-containing buffers like Tris, as they will compete for reaction. [7][12][13]
-
Quenching Reagent: A small molecule thiol like L-cysteine or β-mercaptoethanol.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the protein sample in the reaction buffer to a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-20 fold molar excess of a reducing agent like TCEP for 1 hour at room temperature. Dialyze or use a desalting column to remove the reducing agent before proceeding.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a stock solution of TMEA (e.g., 10-20 mM) in anhydrous DMF or DMSO.[2]
-
-
Crosslinking Reaction:
-
Add the TMEA stock solution to the protein solution to achieve the desired molar ratio (e.g., 1:1, 2:1, or 5:1 molar excess of maleimide groups to thiol groups).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to consume any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess crosslinker and reaction byproducts by passing the mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Analysis:
Experimental Workflow Visualization
The logical flow for a typical crosslinking experiment is depicted below.
Caption: General workflow for protein conjugation using TMEA.
Applications in Research and Development
The trifunctional nature of TMEA enables several advanced applications beyond simple bimolecular conjugation.
-
Bioconjugation and Protein Labeling: TMEA is used to link multiple peptides or proteins, creating multivalent constructs or stabilizing protein complexes for structural studies.[3][15]
-
Drug Delivery Systems: Its structure is ideal for creating antibody-drug conjugates (ADCs) or other targeted therapies where multiple drug molecules can be attached to a single targeting moiety.[2][3]
-
Polymer and Materials Science: TMEA serves as a core molecule for building star-shaped polymers and hydrogels. The maleimide groups allow for the crosslinking of polymer chains that have been functionalized with thiols.[2]
-
Diagnostics and Biosensors: It is used to immobilize antibodies or enzymes onto surfaces in a controlled orientation, enhancing the sensitivity and stability of diagnostic assays.[2][3]
Logical Diagram of Trifunctional Crosslinking
The unique capability of TMEA is its ability to link three separate entities or create intramolecular crosslinks within a large complex.
Caption: Conceptual use of TMEA to link three molecules.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Tris(2-maleimidoethyl)amine (139112-38-2) for sale [vulcanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. bachem.com [bachem.com]
- 5. Tris-(2-maleimidoethyl)amine | 139112-38-2 | FT52772 [biosynth.com]
- 6. Tris-(2-MaleiMidoethyl)aMine(Trifunctional)(TMEA) CAS#: 139112-38-2 [m.chemicalbook.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Thermo Scientific™ TMEA (tris(2-maleimidoethyl)amine) | Fisher Scientific [fishersci.ca]
- 9. Thermo Scientific TMEA (tris(2-maleimidoethyl)amine) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. TMEA (tris(2-maleimidoethyl)amine) - FAQs [thermofisher.com]
- 12. fgsc.net [fgsc.net]
- 13. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
